2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactionsThe final product is obtained through a series of substitution reactions to introduce the phenyl and chloro groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole
- 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
The uniqueness of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules .
Properties
Molecular Formula |
C26H20ClN3S |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C26H20ClN3S/c1-17-8-6-12-20(14-17)24-23(27)25(21-13-7-9-18(2)15-21)30(29-24)26-28-22(16-31-26)19-10-4-3-5-11-19/h3-16H,1-2H3 |
InChI Key |
BYAVLTOOHODNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC(=C5)C)Cl |
Origin of Product |
United States |
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